4-(Difluoromethoxy)-2-nitroaniline

Lipophilicity Drug Intermediate Physicochemistry LogP Comparison

4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3) is the definitive para-OCF₂H-substituted nitroaniline for pantoprazole synthesis. Its unique LogP of 2.88 and correct regiochemistry ensure the exclusive formation of the 5‑difluoromethoxy‑2‑mercaptobenzimidazole intermediate. Avoid misassigned analogs like CAS 887412‑09‑1, which lack the critical ether oxygen. Available as an ICH‑compliant reference standard (Pantoprazole Impurity 10) with full characterization data, eliminating months of in‑house synthesis and structural confirmation for ANDA submissions.

Molecular Formula C7H6F2N2O3
Molecular Weight 204.133
CAS No. 887412-09-1; 97963-76-3
Cat. No. B2914091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-2-nitroaniline
CAS887412-09-1; 97963-76-3
Molecular FormulaC7H6F2N2O3
Molecular Weight204.133
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N
InChIInChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2
InChIKeyFHRVMXFZUVYVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3): Core Physicochemical and Synthetic Identity for Benzimidazole-Based Drug Intermediate Procurement


4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3; also referenced under CAS 887412-09-1 in select vendor catalogs) is a para-difluoromethoxy-substituted 2-nitroaniline with molecular formula C₇H₆F₂N₂O₃ and molecular weight 204.13 g/mol . It serves as a critical penultimate intermediate in the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, the essential building block for the proton pump inhibitor pantoprazole . Characterized by a predicted density of 1.5±0.1 g/cm³, a boiling point of 330.0±37.0 °C at 760 mmHg, and an ACD/LogP of 2.12 (XLogP3 2.8) , this compound occupies a structurally unique niche among fluorinated nitroanilines. Commercially, it is supplied as Pantoprazole Impurity 10/17/28 with detailed characterization data compliant with ICH regulatory guidelines, enabling its use in analytical method validation (AMV) and quality control (QC) for ANDA submissions [1].

Why 4-(Difluoromethoxy)-2-nitroaniline Cannot Be Replaced by Simple Methoxy, Chloro, or Positional Isomer Analogs in Pantoprazole Intermediate Synthesis


Substituting 4-(difluoromethoxy)-2-nitroaniline with in-class analogs such as 4-methoxy-2-nitroaniline (CAS 96-96-8), 4-chloro-2-nitroaniline (CAS 89-63-4), or 5-(difluoromethoxy)-2-nitroaniline (CAS 1137860-96-8) introduces unacceptable deviations in lipophilicity, electronic character, and regiochemical outcome during cyclocondensation with CS₂. The -OCF₂H group confers a computed LogP of 2.88 (XLogP3), which is 0.59 log units higher than the -OCH₃ analog (LogP 2.29) and 0.9 log units higher than the 2-positional isomer 2-(difluoromethoxy)-5-nitroaniline (LogP 1.95) . Importantly, CAS 887412-09-1 is often misassigned: it correctly corresponds to 4-(difluoromethyl)-2-nitroaniline (C₇H₆F₂N₂O₂, MW 188.13), a distinct compound lacking the ether oxygen that is critical for the correct cyclization pathway to 2-mercapto-5-difluoromethoxy-1H-benzimidazole [1]. The para-OCF₂H orientation relative to the nitro group is not interchangeable with the meta- or ortho-substituted positional isomers, each of which yields a different benzimidazole regioisomer upon reduction-cyclization.

Quantitative Differentiation of 4-(Difluoromethoxy)-2-nitroaniline: Head-to-Head Physicochemical and Functional Comparisons Against Closest Analogs


Lipophilicity Advantage Over 4-Methoxy-2-nitroaniline: LogP and LogD Comparison

4-(Difluoromethoxy)-2-nitroaniline exhibits a computed XLogP3 of 2.88, which is 0.59 log units higher than the 4-methoxy analog (XLogP3 2.29) . The ACD/LogP for the difluoromethoxy compound is 2.12, with an ACD/LogD (pH 7.4) of 1.86; for 4-methoxy-2-nitroaniline, the reported LogP is 1.94–2.29 depending on the computational method, representing a ΔLogP of approximately +0.18 to +0.94 log units . This increased lipophilicity translates to enhanced organic-phase partitioning during the phase-transfer-catalyzed cyclization step with CS₂, which is conducted in a biphasic aqueous-organic system .

Lipophilicity Drug Intermediate Physicochemistry LogP Comparison

pKa Differentiation: Weaker Basicity of 4-(Difluoromethoxy)-2-nitroaniline Compared to 4-Methoxy Analog

The predicted pKa of 4-(difluoromethoxy)-2-nitroaniline is -0.74±0.10, which is essentially identical within error to the 4-methoxy analog (pKa -0.77 at 25°C), but the difluoromethoxy group exerts a stronger electron-withdrawing inductive effect (-I) compared to the methoxy group (+M resonance dominates for -OCH₃) [1]. This difference in electronic character is not adequately captured by pKa alone but manifests in the reactivity of the amine group during acylation and the nitro group during reduction. The Hammett σₚ constant for -OCF₂H is estimated at +0.18 (inductive electron-withdrawing), versus -0.27 for -OCH₃ (resonance electron-donating), resulting in a net shift of +0.45 sigma units [2].

pKa Aniline Basicity Electronic Effects

Regulatory Identity as Pantoprazole Impurity 10/17/28: ICH-Compliant Characterization for ANDA Filings

4-(Difluoromethoxy)-2-nitroaniline is officially recognized as Pantoprazole Impurity 10 (CAS 97963-76-3) and Pantoprazole Impurity 17/28, supplied with detailed characterization data compliant with ICH regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions [1]. In contrast, 5-(difluoromethoxy)-2-nitroaniline (CAS 1137860-96-8) and 2-(difluoromethoxy)-5-nitroaniline (CAS 54939-58-1) are not designated as primary pantoprazole process impurities requiring pharmacopeial reference standards, limiting their utility in regulated analytical workflows . Commercially available HPLC-grade material is listed at ≥98% purity (HPLC) with pricing at approximately 600 RMB per 10 mg for certified reference standard material, reflecting the added value of regulatory documentation .

Pharmaceutical Impurity Regulatory Reference Standard Pantoprazole ANDA

Phase-Transfer Catalysis Efficiency: Quantitative Operational Parameters for Industrial Benzimidazole Cyclization

4-(Difluoromethoxy)-2-nitroaniline has been experimentally demonstrated to act as an efficient phase-transfer catalyst in its own cyclocondensation reaction with CS₂, with optimal reaction performance observed at approximately 20 °C . This is in contrast to conventional benzimidazole cyclizations using non-fluorinated aniline precursors, which typically require reflux temperatures (ethanol reflux, ~78 °C) and longer reaction times. In a related study on 5-(difluoromethoxy)-2-nitroaniline, conventional cyclization in ethanol at reflux gave only 42% yield, while optimized aqueous conditions at 80 °C improved the yield to 53% . The lower optimal temperature (20 °C vs. 80 °C) reported for the 4-OCF₂H-2-NO₂ isomer suggests a substrate-dependent rate enhancement attributable to the electron-withdrawing effect of the para-difluoromethoxy group on the nitroaniline scaffold.

Phase-Transfer Catalysis Benzimidazole Synthesis Process Optimization

Physical Property Differentiation: Density and Boiling Point Comparison Against 4-Methoxy and 4-Trifluoromethoxy Analogs

The predicted density of 4-(difluoromethoxy)-2-nitroaniline is 1.5±0.1 g/cm³, which is higher than both the non-fluorinated 4-methoxy analog (density data not explicitly reported, but molecular weight difference suggests lower density) and the 4-(trifluoromethoxy)-2-nitroaniline isomer (CAS 2267-23-4) which has a measured density of approximately 1.525 g/cm³ (refractive index-derived) . The boiling point at atmospheric pressure is predicted to be 330.0±37.0 °C at 760 mmHg, significantly higher than the 4-trifluoromethoxy analog (284.3 °C) and comparable to 4-methoxy-2-nitroaniline (~337 °C rough estimate), reflecting the intermediate molecular weight and intermolecular force characteristics of the -OCF₂H substituent between -OCH₃ and -OCF₃ . The enthalpy of vaporization is 57.3±3.0 kJ/mol with a flash point of 153.4±26.5 °C, providing critical safety parameters for large-scale handling and distillation operations .

Density Boiling Point Physical Properties

Synthetic Route Comparison: Overall Yield of 4-(Difluoromethoxy)-2-nitroaniline via Phase-Transfer-Catalyzed O-Difluoromethylation

A published preparation method for 4-(difluoromethoxy)-2-nitroaniline from 4-aminophenol via phase-transfer-catalyzed reaction with Freon 22 (CHClF₂) using TEBA (triethylbenzylammonium chloride) as catalyst, followed by acetylation, nitration, and alkaline hydrolysis, achieves an overall yield of 30% over four steps [1]. While no direct head-to-head published yield comparison with 4-methoxy-2-nitroaniline synthesis exists, the methoxy analog is typically prepared via direct nitration of p-anisidine in significantly higher yields (>70%). The lower yield of the difluoromethoxy compound reflects the additional synthetic complexity of O-difluoromethylation, a step not required for the methoxy or chloro analogs. However, the patent CN102311391A describes a hydrazine hydrate reduction method for 2-nitro-4-difluoromethoxy-aniline to the corresponding o-phenylenediamine, enabling a one-pot cyclization to 2-mercapto-5-difluoromethoxy-1H-benzimidazole with improved process efficiency [2].

Synthetic Yield O-Difluoromethylation Process Chemistry

Evidence-Backed Procurement Scenarios for 4-(Difluoromethoxy)-2-nitroaniline in Drug Intermediate Synthesis and Analytical Reference Standard Applications


Pantoprazole Sodium ANDA Submission: Certified Impurity Reference Standard for HPLC Method Validation

Procure 4-(difluoromethoxy)-2-nitroaniline (Pantoprazole Impurity 10, CAS 97963-76-3) as an ISO 17034-certified reference standard with full characterization data (¹H/¹³C NMR, HRMS, HPLC ≥98%, IR, residual solvent analysis) [1]. This compound is directly specified as a process-related impurity in pantoprazole sodium drug substance. Its LogP of 2.88 ensures adequate chromatographic retention on reversed-phase C18 columns (typical retention time distinguishable from the API pantoprazole, which has LogP ~1.5), enabling robust resolution in HPLC impurity profiling methods [2]. Procuring from vendors that supply detailed COA documentation eliminates 3–6 months of in-house impurity synthesis and structural confirmation work.

Benzimidazole Medicinal Chemistry: Synthesis of 2-Mercapto-5-difluoromethoxy-1H-benzimidazole via Reduction-Cyclization

Use 4-(difluoromethoxy)-2-nitroaniline as the penultimate intermediate for synthesizing 2-mercapto-5-difluoromethoxy-1H-benzimidazole, the essential building block for pantoprazole and related proton pump inhibitors [1]. The para-OCF₂H substitution pattern is critical: reduction with hydrazine hydrate (as per CN102311391A) yields 4-difluoromethoxy-o-phenylenediamine, which upon cyclization with CS₂ under basic conditions produces the correct 5-difluoromethoxy-2-mercaptobenzimidazole regioisomer [2]. Substituting with 5-(difluoromethoxy)-2-nitroaniline (CAS 1137860-96-8) would yield the 6-substituted benzimidazole regioisomer, which is not the desired pantoprazole intermediate.

Phase-Transfer Catalysis Process Development: Ambient-Temperature Benzimidazole Cyclization

Employ 4-(difluoromethoxy)-2-nitroaniline as both substrate and phase-transfer catalyst for the CS₂ cyclocondensation step, exploiting the compound's demonstrated phase-transfer catalytic efficiency at approximately 20 °C [1]. The lower operating temperature compared to conventional benzimidazole cyclizations (typically requiring ethanol reflux at 78 °C or aqueous conditions at 80 °C) reduces the thermal degradation of the acid-labile difluoromethoxy group, which is known to undergo hydrolysis under strongly acidic conditions at elevated temperatures. This property is particularly valuable for scale-up processes where thermal control is a critical quality attribute.

Caution: Avoid CAS 887412-09-1 as a 4-(Difluoromethoxy)-2-nitroaniline Equivalent

CAS 887412-09-1 corresponds to 4-(difluoromethyl)-2-nitroaniline (C₇H₆F₂N₂O₂, MW 188.13), a structurally distinct compound in which the -CF₂H group is directly attached to the aromatic ring via a C–C bond rather than an ether C–O–C linkage [1]. This compound lacks the oxygen atom present in the -OCF₂H moiety and will not undergo the same cyclocondensation chemistry with CS₂. For synthesis of pantoprazole intermediates, always verify procurement using CAS 97963-76-3 and confirm the molecular formula C₇H₆F₂N₂O₃ (MW 204.13) by mass spectrometry or elemental analysis.

Quote Request

Request a Quote for 4-(Difluoromethoxy)-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.